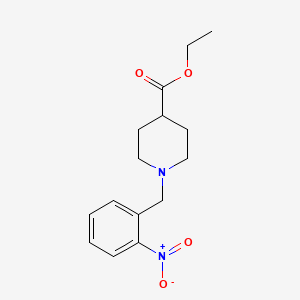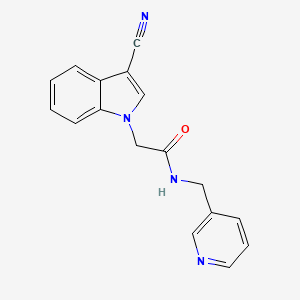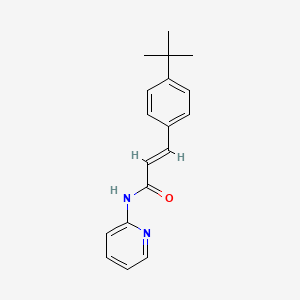
4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide, also known as DOMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This molecule belongs to the class of benzamides, which are known for their diverse biological activities.
科学的研究の応用
4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide has been studied for its potential applications in various scientific fields. One of the major areas of research is its use as a fluorescent probe for detecting protein-protein interactions. 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide has been shown to selectively bind to the target protein and emit a strong fluorescence signal upon interaction. This property makes it a valuable tool for studying protein-protein interactions in vitro and in vivo.
作用機序
The exact mechanism of action of 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide is not well understood. However, it is believed that the molecule binds to the target protein through non-covalent interactions such as hydrogen bonding and van der Waals forces. This binding leads to a conformational change in the protein, which can be detected by the fluorescence signal emitted by 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide.
Biochemical and Physiological Effects:
4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide has been shown to have minimal toxicity and does not interfere with normal cellular processes. However, it is important to note that the effects of 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide may vary depending on the target protein and the experimental conditions used.
実験室実験の利点と制限
One of the major advantages of using 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide as a fluorescent probe is its high selectivity and sensitivity for detecting protein-protein interactions. Additionally, the molecule is easy to synthesize and can be modified to improve its properties. However, one limitation of using 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide is its relatively low quantum yield, which can make it difficult to detect in some experimental setups.
将来の方向性
There are several future directions for research on 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide. One area of interest is the development of new derivatives with improved properties such as higher quantum yield and selectivity. Another direction is the application of 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide in studying protein-protein interactions in complex biological systems such as cells and tissues. Additionally, the potential use of 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide in drug discovery and development is an area of active research.
Conclusion:
In conclusion, 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide is a synthetic compound with potential applications in various scientific fields. Its ability to selectively bind to target proteins and emit a strong fluorescence signal makes it a valuable tool for studying protein-protein interactions. While there are some limitations to using 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide, future research may lead to the development of new derivatives with improved properties and expanded applications.
合成法
4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide can be synthesized by a multistep process starting from 2,5-dimethoxybenzoic acid. The first step involves the conversion of the acid to its acid chloride using thionyl chloride. The acid chloride is then reacted with N-methoxyaniline in the presence of a base to obtain the benzamide intermediate. Finally, the benzamide intermediate is treated with 2,5-dimethoxybenzoyl chloride to yield 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide.
特性
IUPAC Name |
4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-13-8-9-15(22-2)14(10-13)16(19)11-4-6-12(7-5-11)17(20)18-23-3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQAOFQHDXRVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)


![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)

![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)





